Cas no 890634-24-9 (4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one)

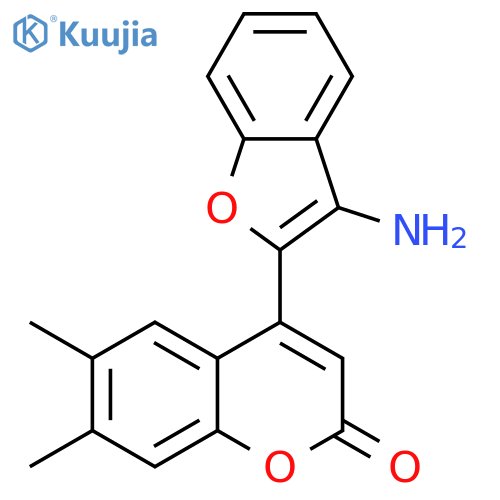

890634-24-9 structure

商品名:4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

CAS番号:890634-24-9

MF:C19H15NO3

メガワット:305.327305078506

CID:6477168

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

- 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one

- 2H-1-Benzopyran-2-one, 4-(3-amino-2-benzofuranyl)-6,7-dimethyl-

-

- インチ: 1S/C19H15NO3/c1-10-7-13-14(9-17(21)22-16(13)8-11(10)2)19-18(20)12-5-3-4-6-15(12)23-19/h3-9H,20H2,1-2H3

- InChIKey: PMGPGCPTCUXOMX-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC(C)=C(C)C=C2C(C2=C(N)C3=CC=CC=C3O2)=C1

じっけんとくせい

- 密度みつど: 1.321±0.06 g/cm3(Predicted)

- ゆうかいてん: 249-250 °C(Solv: N,N-dimethylformamide (68-12-2); methanol (67-56-1))

- ふってん: 528.3±50.0 °C(Predicted)

- 酸性度係数(pKa): 3.03±0.10(Predicted)

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3228-0162-2μmol |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |

890634-24-9 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3228-0162-2mg |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |

890634-24-9 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3228-0162-15mg |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |

890634-24-9 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3228-0162-20mg |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |

890634-24-9 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3228-0162-5mg |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |

890634-24-9 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3228-0162-75mg |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |

890634-24-9 | 90%+ | 75mg |

$208.0 | 2023-04-26 | |

| A2B Chem LLC | BA80907-100mg |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |

890634-24-9 | 100mg |

$697.00 | 2024-04-19 | ||

| A2B Chem LLC | BA80907-1mg |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |

890634-24-9 | 1mg |

$245.00 | 2024-04-19 | ||

| Life Chemicals | F3228-0162-20μmol |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |

890634-24-9 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3228-0162-50mg |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |

890634-24-9 | 90%+ | 50mg |

$160.0 | 2023-04-26 |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

890634-24-9 (4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量